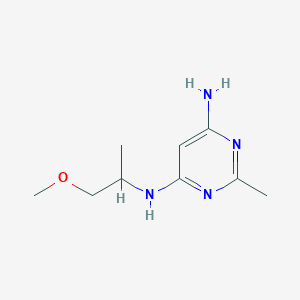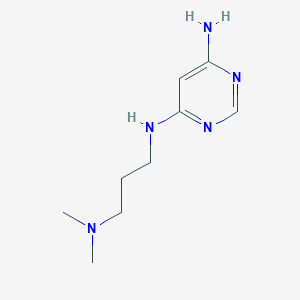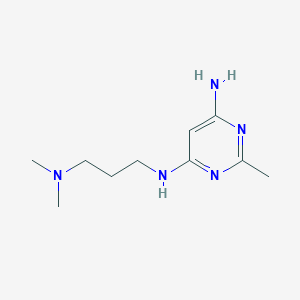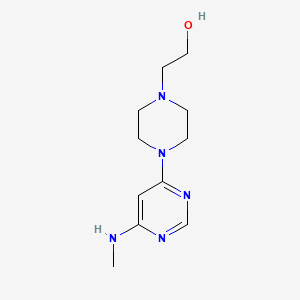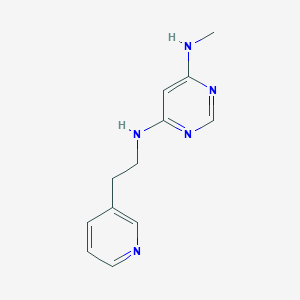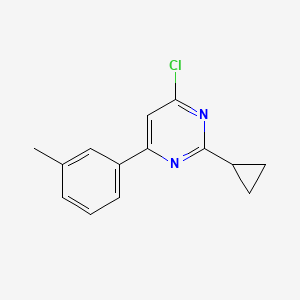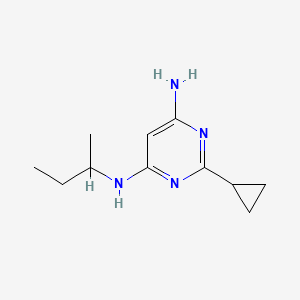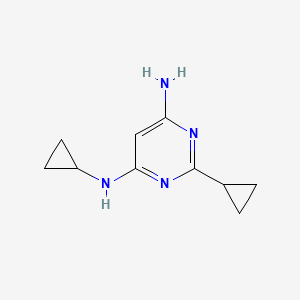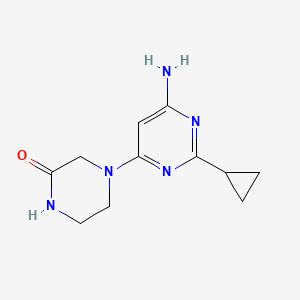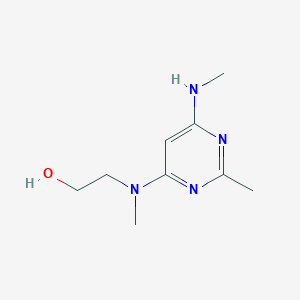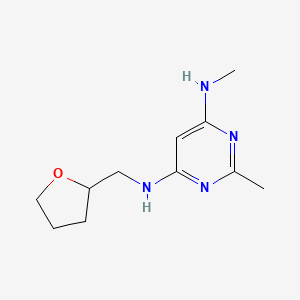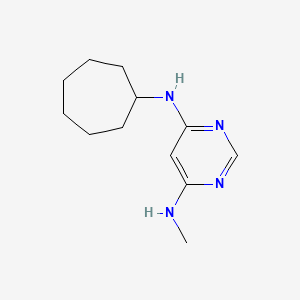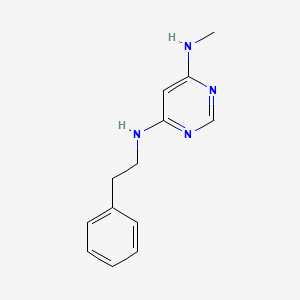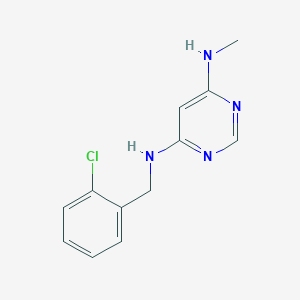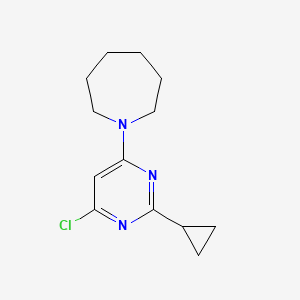
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of azepane-based compounds like “1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane” often involves strategies such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .Molecular Structure Analysis
Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The conformational analysis of azepane and its derivatives has been performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) .Chemical Reactions Analysis
The chemical reactions involving azepane-based compounds often involve the functionalization of all unactivated C–H bonds of azepane . This process is mediated by blue light and occurs at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Azepanes
Azepanes, which include structures similar to "1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane," are essential in the synthesis of densely substituted azepane derivatives. A study demonstrated the highly stereoselective synthesis of azepanones through the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. This process, utilizing ytterbium triflate as a catalyst, yielded azepane derivatives under mild conditions, showing significant synthetic utility (Nicolai & Waser, 2022).
Characterization of Derivatives
The structural characterization of specific derivatives, such as (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, has been accomplished. This compound was identified as a regioisomer of besifloxacin, synthesized from related cyclopropyl and azepane precursors, demonstrating the structural diversity achievable with these frameworks (Xia, Chen, & Yu, 2013).
Applications in Drug Development and Organic Synthesis
Protein Kinase B (PKB) Inhibitors
Novel azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). This research aimed to develop plasma-stable compounds suitable as drugs, highlighting the pharmacological potential of azepane derivatives (Breitenlechner et al., 2004).
Synthesis of α-Aminophosphonates
A study on the synthesis of 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates showcased an efficient method using phosphomolybdic acid. This highlights the compound's role in facilitating the synthesis of valuable intermediates in organic chemistry (Reddy, Reddy, & Reddy, 2014).
Ionic Liquids and Material Science
Azepane has been used as a starting material for synthesizing a new family of room temperature ionic liquids. This application demonstrates the versatility of azepane derivatives in material science, offering potential for environmental and industrial advancements (Belhocine et al., 2011).
Direcciones Futuras
Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBYAKWXWONZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



